Metanil yellow
Description
Historical Trajectory and Scientific Significance of Azo Dyes
The history of synthetic colorants is intrinsically linked to advancements in organic chemistry, with azo dyes emerging as a particularly significant class. The discovery of diazo compounds by Peter Griess in 1858 is widely regarded as the genesis of modern azo dye chemistry, paving the way for the synthesis of a vast spectrum of vibrant and versatile colorants jchemrev.comiipseries.org. These compounds, characterized by the presence of one or more azo groups (-N=N-) linking aromatic systems, rapidly transformed industries such as textiles, paper, and leather due to their intense colors, relatively straightforward synthesis, and cost-effectiveness jchemrev.comiipseries.orgdyespigments.netcdnsciencepub.com.
The transition from natural dyes, often limited by availability and consistency, to synthetic alternatives marked a paradigm shift. By the late 19th century, synthetic dyes, including many azo derivatives, had become dominant in industrial applications, offering greater color fidelity, durability, and scalability cdnsciencepub.comfibre2fashion.combritannica.com. The scientific significance of azo dyes lies not only in their commercial impact but also in the complex organic chemistry they represent, fostering continuous research into their synthesis, structural modifications, and chemical properties jchemrev.comiipseries.orgdyespigments.net.
Rationale for Contemporary Academic Inquiry into Metanil Yellow
This compound (Acid Yellow 36) continues to be a subject of considerable academic interest due to its utility as a model compound and its inherent chemical characteristics. Its relevance in contemporary research is multifaceted:
Analytical Chemistry Applications: this compound functions as a pH indicator, exhibiting a distinct color transition from red to yellow between pH 1.2 and 3.2 wikipedia.orgrainbowdyetech.coajrconline.orgbookpi.orgresearchgate.net. This property makes it valuable for titrations and other analytical procedures. Furthermore, its specific absorption maxima (λmax) are frequently studied to develop and validate quantitative analytical methods researchgate.netthermofisher.comnih.govrsc.org. Its use as an analytical reagent for the spectrophotometric determination of various substances, such as Vanadium (V) and certain pharmaceutical compounds, is also documented ajrconline.orgbookpi.org.
Environmental Remediation Studies: As a widely used dye, this compound is a common component of industrial wastewater. Consequently, its removal and degradation from aqueous environments are critical areas of academic research. Studies explore various remediation techniques, including adsorption onto novel materials, photocatalytic degradation, and electrochemical treatment, to address its environmental persistence researchgate.netuinjkt.ac.idewra.netbenthamdirect.comuinjkt.ac.idbibliotekanauki.plresearchgate.netaip.orgacs.orgmdpi.com.
Spectroscopic and Computational Investigations: The molecular structure and electronic properties of this compound are subjects of detailed spectroscopic analysis and computational modeling, such as Density Functional Theory (DFT). These investigations aim to elucidate its reactivity, degradation pathways, and interactions with various chemical species and materials researchgate.netnih.govnih.gov.
Evolution of Research Paradigms for Synthetic Colorants
Research into synthetic colorants has evolved significantly, moving beyond initial discovery and application to encompass a broader understanding of their environmental impact, analytical detection, and sustainable management. Early research focused on the synthesis and industrial utility of dyes, driven by the demand for vibrant and durable colors in textiles and other products fibre2fashion.combritannica.com.
However, growing awareness of the environmental persistence and potential toxicity associated with many synthetic dyes, particularly azo dyes and their breakdown products, has catalyzed a shift in research paradigms cdnsciencepub.comnih.govscirp.org. Modern research now emphasizes:
Advanced Analytical Methodologies: The development of sophisticated analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and various spectroscopic methods (UV-Vis, FT-IR, Raman), is crucial for the precise identification and quantification of synthetic dyes in diverse matrices, from industrial products to environmental samples waters.comresearchgate.netdoaj.orgbohrium.comresearchgate.netmdpi.comresearchgate.net.
Environmental Fate and Remediation Strategies: A substantial body of research is dedicated to understanding the environmental behavior of synthetic dyes and developing effective wastewater treatment technologies. This includes exploring physical, chemical, and biological methods such as adsorption, advanced oxidation processes (AOPs), and bioremediation to mitigate dye pollution uinjkt.ac.idewra.netbenthamdirect.combibliotekanauki.plresearchgate.netaip.orgacs.orgmdpi.com.
Sustainable and Green Chemistry: There is an increasing focus on developing eco-friendly synthesis routes, biodegradable dyes, and utilizing waste materials as sustainable adsorbents, aligning with the principles of green chemistry scirp.orgmarketresearchintellect.comazom.comlucintel.com.
Computational Chemistry and Material Science: Theoretical studies using computational chemistry are employed to predict dye properties and reaction mechanisms, while material science research explores novel applications and improved performance characteristics for colorants researchgate.netnih.govnih.gov.
This evolution reflects a maturing scientific approach that balances the functional benefits of synthetic colorants with a critical assessment of their lifecycle impacts and the imperative for sustainable practices.
Data Tables Presenting Research Findings
The following tables summarize key research findings related to this compound, focusing on its spectroscopic properties and performance in environmental remediation studies.
Table 1: Spectroscopic Characteristics of this compound
| Property | Value(s) | Solvent/Conditions | Reference(s) |
| Absorption Maxima (λmax) | 434 nm | Water | researchgate.net |
| Absorption Maxima (λmax) | 431-438 nm | Water (non-U.S. sourced material) | thermofisher.com |
| Absorption Maxima (λmax) | 410-420 nm | Methanol (B129727) (U.S. sourced material) | thermofisher.com |
| Absorption Maxima (λmax) | 405 nm | Chloroform (in ion-pair complex with Norfluoxetine) | ajrconline.org |
| Absorption Maxima (λmax) | 414 nm | Water (as photosensitizer) | rsc.org |
| Absorption Maxima (λmax) | ~455 nm (theoretical) | - | nih.gov |
| Specific Absorbance | ≥300 (E 1%/1cm) | At λmax (non-U.S. sourced material) | thermofisher.com |
Table 2: Environmental Remediation Studies of this compound
| Method/Adsorbent | Key Finding / Parameter | Value(s) | Reference(s) |
| Adsorption | |||
| Modified Shrimp Shell-PEI | Maximum Adsorption Capacity (qm) | 121.951 mg/g | uinjkt.ac.iduinjkt.ac.id |
| Activated Carbon (NATPAAC) | Equilibrium Adsorption Capacity (qe) | 2.35 mg/g (for 25 mg/L initial concentration) | bibliotekanauki.pl |
| Flavonoid Extract (Longan Peel) | Adsorption Capacity | 9.22078 mg/g | phcogj.com |
| Kenaf Core Fibre | Freundlich Isotherm Correlation (R2) | 0.9957 | aip.org |
| Kenaf Core Fibre | Adsorption Capacity | 0.0179 mg/g | aip.org |
| Photocatalytic Degradation | |||
| Asparagine-capped AgNPs | Degradation Efficiency | ~95.4% (within 60 minutes) | benthamdirect.com |
| Iron Oxide Nanoparticles (IONPs) | Degradation Percentage (with 8 mg/L catalyst) | 95% (in 7 hours) | acs.org |
| TiO2 under UV irradiation | Kinetic Model | Pseudo-first order (Langmuir–Hinshelwood) | researchgate.netacs.org |
| TiO2 under UV irradiation | Mineralization into CO2, N2, H2O, etc. | Complete | researchgate.net |
| Electrochemical Treatment | |||
| Platinum/Steel Electrode | First Order Rate Constant (k) | 2.41 x 10-2 abs min-1 (Pt), 2.30 x 10-2 abs min-1 (Steel) | ewra.net |
| Platinum Electrode | COD Removal | 91.7% | ewra.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
| Record name | Metanil yellow | |
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DSSTOX Substance ID |
DTXSID5041722 | |
| Record name | C.I. Acid Yellow 36, monosodium salt | |
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Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
| Record name | Metanil yellow | |
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| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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| Record name | C.I. Acid Yellow 36, monosodium salt | |
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| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | METANIL YELLOW | |
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Advanced Methodologies for Metanil Yellow Characterization and Quantification
Spectroscopic Analytical Techniques
Spectroscopic methods are at the forefront of Metanil yellow analysis, offering high sensitivity and specificity. These techniques rely on the interaction of electromagnetic radiation with the analyte to provide qualitative and quantitative data.
Ultraviolet-Visible (UV-Vis) Spectrophotometric Approaches
UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of colored compounds like this compound. It measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.
The development of robust UV-Vis spectrophotometric methods is crucial for the trace analysis of this compound in various matrices. A simple and sensitive method involves the formation of a colored complex with hydrochloric acid, which can be measured spectrophotometrically. cabidigitallibrary.org The validation of such methods is essential to ensure their accuracy, precision, and reliability. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
One such validated method demonstrated a linear relationship between absorbance and concentration in the range of 2-20 µg/mL. cabidigitallibrary.org Further studies have established specific figures for LOD and LOQ, which are critical for determining the lowest concentration of this compound that can be reliably detected and quantified, respectively. For instance, a validated UV-Vis spectrophotometric method for this compound in herbal preparations reported an LOD of 0.11686 ppm and an LOQ of 0.5620 ppm. The precision of the method is often determined by assessing the relative standard deviation (RSD), with values typically required to be below a certain threshold (e.g., ≤ 4%) to be considered acceptable.
Interactive Data Table: Validation Parameters for UV-Vis Spectrophotometric Analysis of this compound
| Parameter | Value | Reference |
| Linearity Range | 2-20 µg/mL | cabidigitallibrary.org |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.11686 ppm | |
| Limit of Quantification (LOQ) | 0.5620 ppm | |
| Precision (%RSD) | 0.87% | |
| Recovery | Close to 100% | cabidigitallibrary.org |
The reaction of this compound with hydrochloric acid under specific conditions results in the formation of a distinct color complex. cabidigitallibrary.org This complex exhibits a maximum absorbance (λmax) at a different wavelength compared to this compound in a neutral solution. In an acidic medium, the λmax of the this compound complex is observed at approximately 450 nm. cabidigitallibrary.org This bathochromic shift (shift to a longer wavelength) is due to the protonation of the azo group, which alters the electronic structure of the molecule and, consequently, its light-absorbing properties. The study of this complex formation and the resulting shift in the absorbance maximum is fundamental to the development of selective and sensitive spectrophotometric methods for this compound determination. The stability of this colored complex is also a critical factor, with studies indicating that it remains stable for a sufficient duration to allow for accurate measurements.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, which includes Fourier Transform-Infrared (FT-IR) and Fourier Transform-Raman (FT-Raman) spectroscopy, provides detailed information about the molecular structure and vibrations of a compound. These techniques are highly specific and can be used for both qualitative identification and quantitative analysis of this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule. For this compound, characteristic FT-IR peaks can be used for its identification. A representative peak for the detection of this compound in mixtures is often observed at 1140 cm⁻¹. mdpi.com This peak, among others, is associated with the vibrational modes of the molecule's functional groups. mdpi.com
FT-IR has been successfully applied to detect this compound in various food matrices, such as turmeric powder. mdpi.com The sensitivity of the FT-IR method allows for the detection of this compound at concentrations as low as 5% in a mixture. mdpi.com For quantitative analysis, a model can be developed by correlating the intensity of a specific peak with the concentration of this compound, often achieving a high correlation coefficient. mdpi.com
Interactive Data Table: Key FT-IR Spectral Data for this compound Analysis
| Parameter | Value | Reference |
| Representative Peak | 1140 cm⁻¹ | mdpi.com |
| Detection Limit | 5% | mdpi.com |
| Correlation Coefficient (for quantification) | 0.95 | mdpi.com |
FT-Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of laser light by a sample. It provides information about the vibrational modes of a molecule and is particularly useful for analyzing samples with high fluorescence when using conventional Raman spectroscopy. The FT-Raman spectrum of this compound exhibits several characteristic peaks that can be used for its identification and quantification. A prominent and representative peak for this compound in FT-Raman analysis is found at 1406 cm⁻¹. mdpi.com
Studies have shown that FT-Raman spectroscopy is a more sensitive technique than FT-IR for the detection of this compound in certain matrices. mdpi.com For instance, in turmeric powder, FT-Raman can detect this compound at concentrations as low as 1%. mdpi.com Similar to FT-IR, quantitative models can be established by correlating peak intensities with concentration, with reported correlation coefficients demonstrating the method's reliability for quantification. mdpi.com
Interactive Data Table: Key FT-Raman Spectral Data for this compound Analysis
| Parameter | Value | Reference |
| Representative Peak | 1406 cm⁻¹ | mdpi.com |
| Detection Limit | 1% | mdpi.com |
| Correlation Coefficient (for quantification) | 0.93 | mdpi.com |
A detailed assignment of the vibrational bands observed in the FT-IR and FT-Raman spectra of this compound allows for a deeper understanding of its molecular structure and how it interacts with its environment. Specific vibrational modes, such as those associated with the N=N stretching of the azo group, are definitive for its identification. mdpi.com
Surface-Enhanced Raman Scattering (SERS) Investigations
Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive and selective technique for the rapid detection of trace amounts of this compound. spectroscopyonline.comyoutube.com This method significantly amplifies the weak Raman scattering signals of molecules that are in proximity to nanostructured metal surfaces, such as gold (Au) or silver (Ag) nanoparticles. youtube.comgcms.cz The enhancement allows for the generation of a unique spectral fingerprint of the target molecule, even at very low concentrations. youtube.com
In the analysis of this compound, SERS provides a non-destructive and rapid approach with minimal sample preparation. spectroscopyonline.com Research has demonstrated the successful application of SERS for detecting this compound in various food matrices, notably in turmeric powder where it is sometimes used as an illicit colorant. gcms.czmetrohm.comresearchgate.net In these applications, a common procedure involves extracting the dye from the sample using a solvent like hydrochloric acid (HCl), and then mixing the extract with a colloidal solution of gold or silver nanoparticles before analysis. metrohm.commetrohm.com
The SERS spectrum of this compound is characterized by a series of distinct peaks corresponding to the vibrational modes of its molecular structure. Studies utilizing gold nanoparticles have identified prominent peaks that are reliable for detection. gcms.czmetrohm.com The unique SERS spectrum can be used to create a library entry for this compound, enabling its rapid identification in unknown samples. metrohm.commetrohm.com The intensity of these characteristic peaks can also be correlated with the concentration of the dye, allowing for quantitative analysis. mdpi.com
| Peak Position (cm⁻¹) | Vibrational Mode Assignment (Tentative) | Reference |
|---|---|---|
| 504 | Ring deformation modes | gcms.czmetrohm.com |
| 983 - 997 | Ring breathing of benzene (B151609) ring | mdpi.comnih.gov |
| 1140 - 1147 | S=O stretching / N=N stretching | mdpi.comresearchgate.net |
| 1176 | C-H bending | gcms.czmetrohm.com |
| 1383 | N=N stretching | gcms.czmetrohm.com |
| 1588 - 1606 | Aromatic ring stretching (C=C) / N=N stretching | gcms.czmetrohm.commdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation of Molecular Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-targeted analytical technique for the structural elucidation and quantification of chemical compounds, including this compound. purity-iq.com This method relies on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule. mdpi.com For this compound, ¹H NMR (Proton NMR) is particularly useful, as the unique arrangement of hydrogen atoms in the molecule produces a distinctive spectroscopic profile. purity-iq.com
The analysis of the ¹H NMR spectrum allows for the unambiguous identification of the compound. Almost all synthetic dyes, including this compound, contain aromatic functional groups, which produce signals in a specific "aromatic region" of the NMR spectrum. purity-iq.com The pattern of these signals—their chemical shifts, splitting patterns (multiplicity), and integration values—serves as a unique fingerprint for the molecule's structure. This spectral fingerprint can be compared to that of a reference standard or added to a spectral library for future identification of adulterated samples. purity-iq.com
Furthermore, NMR is an inherently quantitative technique (qNMR). The intensity of an NMR peak is directly proportional to the number of nuclei responsible for that signal. purity-iq.commdpi.com This allows for the simultaneous detection and accurate quantification of this compound in a mixture without the need for compound-specific calibration curves, provided an internal standard is used. purity-iq.com
Mass Spectrometric (MS) Methodologies
Mass spectrometry (MS) is a highly sensitive analytical technique used for the detection and identification of compounds by measuring their mass-to-charge ratio (m/z). researchgate.netiaph.es When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a cornerstone for analyzing complex mixtures and identifying trace contaminants like this compound in various matrices. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown compound. iaph.es Instead of providing a nominal mass, HRMS can measure the mass of an ion to several decimal places. This precision allows analysts to calculate a unique elemental formula for the measured mass, significantly increasing confidence in the compound's identification. For this compound (C₁₈H₁₄N₃NaO₃S), HRMS can confirm its elemental composition by matching the experimentally measured accurate mass with the theoretically calculated mass, thereby distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). iaph.es
Tandem Mass Spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically used to analyze the fragments of a selected parent ion. nih.gov In an MS/MS experiment, a specific precursor (or parent) ion corresponding to the compound of interest (e.g., the molecular ion of this compound) is selected in the first mass analyzer. This ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment (or product) ions are then analyzed in a second mass analyzer. nih.gov
This fragmentation pattern is reproducible and characteristic of the molecule's structure, providing a high degree of certainty for identification. researchgate.net For this compound, the fragmentation would involve the cleavage of specific bonds within the molecule, such as the azo bond (-N=N-), leading to predictable product ions. researchgate.net The development of LC-MS/MS methods allows for both the detection and quantification of this compound with high selectivity and sensitivity. nih.govresearchgate.net The selection of specific precursor-to-product ion transitions for analysis, known as Multiple Reaction Monitoring (MRM), minimizes matrix interference and provides excellent quantitative performance. agriculturejournals.cz
Chromatographic Separation Sciences
Chromatographic techniques are fundamental for the isolation and analysis of individual components from a mixture. For a compound like this compound, which is often present in complex matrices such as food products or herbal medicines, separation is a critical step before detection and quantification. mdpi.com
High-Performance Liquid Chromatography (HPLC) Systems
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the separation, identification, and quantification of this compound. researchgate.net The method is prized for its high resolution, accuracy, and sensitivity. cabidigitallibrary.orgresearchgate.net An HPLC system separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure.
For this compound analysis, reversed-phase HPLC is commonly employed, typically using a C18 column as the stationary phase. mdpi.com The separation is achieved by using a mobile phase consisting of a mixture of an aqueous solvent (often containing a buffer like ammonium (B1175870) acetate) and an organic solvent (such as acetonitrile (B52724) or methanol). mdpi.comkoreascience.kr A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of multiple dyes in a single run. mdpi.com
Detection is most commonly performed using a photodiode array (PDA) or a UV-Vis detector set at the wavelength of maximum absorbance for this compound, which is around 428 nm. mdpi.comkoreascience.kr HPLC methods for this compound have been validated for various food and herbal products, demonstrating excellent linearity, recovery, and precision. mdpi.comcabidigitallibrary.org
| Stationary Phase | Mobile Phase | Detection Wavelength (nm) | Linearity Range (µg/mL) | Recovery (%) | Matrix | Reference |
|---|---|---|---|---|---|---|
| C18 ODS-A | Acetonitrile and 50 mM ammonium acetate (B1210297) in water (gradient) | 428 | Not Specified | 74.6 - 132.1 | Herbal Medicines | mdpi.com |
| Not Specified | 20% (V:V) methanol (B129727) solution | Not Specified | 0.50 - 100 | 79.2 - 101.9 | Juice and Jam | cabidigitallibrary.org |
| C18 | Acetonitrile and 50 mM ammonium acetate in water (gradient) | 428 | Not Specified | 73.8 - 91.5 | Herbal Medicines (Typha orientalis) | koreascience.krmedcrop.or.kr |
| C18 | 0.15 M sodium dodecyl sulphate (SDS) and 6% pentanol (B124592), pH 3 | 427 | >0.9999 (r²) | Not Specified | Foodstuffs | researchgate.net |
Development of Analytical Protocols for Complex Matrices
The accurate quantification of this compound in diverse food matrices, such as turmeric powder, sweets, pulses, juices, and jams, presents a significant analytical challenge due to the presence of interfering substances like fats, proteins, and carbohydrates. nih.gov Consequently, the development of effective sample preparation protocols is a critical first step.
A common approach involves the extraction of this compound from the food sample using a suitable solvent. For instance, a mixture of 50 mM ammonium acetate in 70% methanol has been successfully used to extract a range of synthetic dyes, including this compound, from herbal medicines. scribd.com Another study utilized a 20% (v/v) methanol solution for ultrasonic extraction of this compound from juice and jam samples. researchgate.net
Solid-phase extraction (SPE) is a frequently employed clean-up technique to remove matrix interferences and pre-concentrate the analyte. Molecularly imprinted polymers (MIPs) have shown promise as selective sorbents for the solid-phase extraction of this compound from food samples, demonstrating high recovery rates. rsc.org
Integration with Diode Array Detection (DAD) and Mass Spectrometry
The coupling of HPLC with powerful detection systems like Diode Array Detection (DAD) and Mass Spectrometry (MS) significantly enhances the specificity and sensitivity of this compound analysis.
Diode Array Detection (DAD): DAD provides spectral information across a range of wavelengths, which aids in the identification and purity assessment of the analyte peak. For this compound, detection is typically carried out at its maximum absorption wavelength, which is around 428 nm. scribd.com HPLC-DAD methods have demonstrated good linearity for this compound over a concentration range of 0.50-100 µg/mL. researchgate.net
Mass Spectrometry (MS): The integration of HPLC with tandem mass spectrometry (LC-MS/MS) offers unparalleled selectivity and sensitivity for the detection of this compound, even at trace levels. This technique allows for the unambiguous identification and quantification of the dye based on its specific mass-to-charge ratio (m/z) and fragmentation patterns. LC-MS/MS methods have been developed for the simultaneous detection of multiple illegal colorants, including this compound, in various food matrices with low limits of detection (LOD) and quantification (LOQ). wikipedia.orgnih.gov For instance, a validated LC-MS/MS method reported an LOD of 0.1-0.2 ng/mL for this compound.
The following table summarizes typical parameters for HPLC analysis of this compound:
| Parameter | Value | Reference(s) |
| Column | C18 | scribd.com |
| Mobile Phase | Gradient elution with acetonitrile and ammonium acetate buffer | scribd.com |
| Detection Wavelength (DAD) | 428 nm | scribd.com |
| Linearity (r²) | > 0.999 | scribd.comresearchgate.net |
| Recovery | 79.2% - 101.9% | researchgate.net |
| Limit of Detection (LOD) | 0.09 - 0.19 mg/kg (LC-MS/MS) | wikipedia.orgnih.gov |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its non-volatile and thermally labile nature as a salt of a sulfonated azo dye. However, GC-MS can be employed for the analysis of azo dyes through indirect methods, such as after a chemical transformation into more volatile derivatives.
One such approach involves the reductive cleavage of the azo bond (-N=N-) to form aromatic amines. These resulting amines are generally more volatile and can be analyzed by GC-MS, often after a derivatization step to further enhance their volatility and chromatographic performance. For instance, the azo group can be reduced using reagents like sodium dithionite, leading to the formation of corresponding aromatic amines. These amines can then be extracted and derivatized, for example, through acylation or silylation, to make them suitable for GC-MS analysis. While this method is established for the analysis of banned aromatic amines from azo dyes in textiles, specific applications for the quantification of this compound in food through this route are not widely reported in recent literature.
Alternatively, Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) offers a method for the characterization of non-volatile compounds like sulfonated azo dyes. In this technique, the sample is heated to a high temperature in an inert atmosphere, causing it to decompose into smaller, more volatile fragments. These fragments are then separated by GC and identified by MS. Studies on various sulfonated azo dyes have shown that characteristic pyrolysis products, such as aniline (B41778) and aminonaphthalene, can be identified, allowing for the qualitative characterization of the original dye. nih.govscribd.comresearchgate.net The optimal pyrolysis temperature for most of these compounds has been found to be around 500°C. nih.govresearchgate.net This technique can be particularly useful for identifying the class of dye present in a sample.
Capillary Electrophoresis (CE) and Micellar Chromatography Techniques
Capillary Electrophoresis (CE) and related techniques offer high separation efficiency, short analysis times, and low sample and reagent consumption, making them attractive alternatives to HPLC for the analysis of food dyes.
Capillary Zone Electrophoresis (CZE): CZE separates ions based on their electrophoretic mobility in an electric field. As this compound is an anionic dye, it is well-suited for analysis by CZE. The separation is typically performed in an alkaline buffer to ensure the analyte is in its anionic form and to generate a strong electroosmotic flow.
Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of CE that allows for the separation of both charged and neutral analytes. This is achieved by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer at a concentration above its critical micelle concentration. wikipedia.org The resulting micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer. wikipedia.org This technique has been successfully applied to the separation of various food dyes.
A novel micellar liquid chromatographic method has been developed for the direct determination of this compound in foodstuffs without extensive sample pretreatment. researchgate.net This method utilizes a C18 column with a mobile phase containing SDS and an organic modifier like pentanol, buffered to an acidic pH. researchgate.net
Key parameters for a micellar chromatographic method for this compound are presented below:
| Parameter | Value | Reference(s) |
| Mobile Phase | 0.15 M Sodium Dodecyl Sulphate (SDS) and 6% pentanol at pH 3 | researchgate.net |
| Detection Wavelength | 427 nm | researchgate.net |
| Elution Time | 3.5 minutes | researchgate.net |
| Linearity (r) | > 0.9999 | researchgate.net |
| Limit of Detection (LOD) | 0.01 ppm | researchgate.net |
| Limit of Quantification (LOQ) | 0.05 ppm | researchgate.net |
Electrochemical Sensing and Detection Principles
Electrochemical methods have emerged as powerful tools for the detection of this compound, offering advantages such as high sensitivity, rapid response, cost-effectiveness, and the potential for miniaturization and on-site analysis.
Voltammetric Methodologies for this compound Analysis
Voltammetric techniques, which measure the current response of an electroactive species to an applied potential, are well-suited for the determination of this compound due to the presence of the electrochemically active azo group.
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive voltammetric technique that has been widely used for the quantification of this compound. It involves applying a series of regular voltage pulses superimposed on a linear voltage sweep. The current is measured just before and at the end of each pulse, and the difference is plotted against the potential. This method effectively discriminates against background currents, leading to enhanced sensitivity.
Square Wave Anodic Stripping Voltammetry (SWASV): SWASV is another sensitive technique that involves a pre-concentration step where the analyte is deposited onto the electrode surface at a specific potential. Following this, a square-wave potential is applied to strip the analyte from the electrode, generating a current signal that is proportional to the analyte's concentration. This method has been successfully used to detect nanomolar concentrations of this compound.
Development of Novel Electrode Materials for Electrochemical Sensing
The performance of electrochemical sensors is highly dependent on the properties of the working electrode. The development of novel electrode materials with enhanced surface area, conductivity, and catalytic activity has led to significant improvements in the sensitivity and selectivity of this compound detection.
Modified Glassy Carbon Electrodes (GCE): Glassy carbon electrodes are commonly used as the base material for modification. Their surface can be modified with various nanomaterials to improve their sensing performance.
Multi-walled Carbon Nanotube-Chitosan (MWCNTs-Chit) Nanocomposite: A sensor fabricated by modifying a GCE with a MWCNTs-Chit nanocomposite has demonstrated high sensitivity for this compound detection. The large surface area and good conductivity of the MWCNTs facilitate faster electron transfer.
Amine-functionalized Multi-walled Carbon Nanotubes (NH2-fMWCNTs): Modification of a GCE with NH2-fMWCNTs has been shown to enable the detection of this compound at nanomolar concentrations.
Calixarene (B151959) and Gold Nanoparticles: A novel nanosensor utilizing a GCE modified with calixarene and gold nanoparticles has been developed for the simultaneous detection of this compound and other food dyes.
Modified Graphite (B72142) Paste Electrodes:
Nickel Cobalt Oxide (NiCo₂O₄) Nanoparticles: A graphite paste electrode modified with nano nickel cobalt oxide has been developed for the detection and quantification of this compound in food samples.
The following table summarizes the performance of some recently developed electrochemical sensors for this compound:
| Electrode Material | Voltammetric Technique | Linear Range | Limit of Detection (LOD) |
| MWCNTs-Chit/GCE | DPV | 1.0 µM to 300.0 µM | 0.3 µM |
| NH2-fMWCNTs/GCE | SWASV | Not specified | 0.17 nM |
| Calix8/Au NPs/GCE | DPV | Not specified | 9.8 nM |
| NiCo₂O₄@GP | DPV | Not specified | Not specified |
Integrated and Multi-Platform Analytical Strategies
The complexity of food matrices and the often trace-level presence of contaminants like this compound necessitate the development of analytical methodologies with enhanced sensitivity, selectivity, and reliability. Integrated and multi-platform analytical strategies, which combine two or more distinct analytical techniques, have emerged as a powerful approach to overcome the limitations of individual methods. This synergy allows for a more comprehensive characterization and quantification of this compound, providing a higher degree of confidence in the analytical results. These integrated approaches often involve the coupling of a separation technique with a detection technique (hyphenated techniques) or the simultaneous use of multiple spectroscopic or electrochemical methods, often enhanced by chemometric data analysis.
A significant advantage of these strategies is the ability to achieve both separation and identification in a single run, improving sample throughput and reducing the risk of contamination associated with multiple sample preparation steps. researchgate.net The combination of different analytical principles provides complementary information, leading to more robust and reliable results.
Spectroscopic and Chemometric Approaches
The integration of spectroscopic techniques with powerful statistical and mathematical modeling, known as chemometrics, has proven to be a highly effective strategy for the analysis of this compound in complex food samples, particularly in spices like turmeric. This approach leverages the vast amount of data generated by spectroscopic instruments to build predictive models for the quantification and classification of the adulterant.
One common integrated approach involves the use of Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy as complementary methods. researchgate.net While both techniques provide vibrational spectra that are unique to the molecular structure of this compound, they are based on different selection rules and can provide complementary information. For instance, in the analysis of adulterated turmeric powder, FT-Raman spectroscopy has been shown to be more sensitive in detecting lower concentrations of this compound compared to FT-IR. researchgate.netmdpi.com
The large datasets generated by these spectroscopic techniques are often analyzed using multivariate calibration methods such as Partial Least Squares (PLS) and Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA). acs.orguii.ac.id These chemometric models can effectively discriminate between pure and adulterated samples and quantify the concentration of this compound even in the presence of interfering substances from the food matrix. acs.orguii.ac.id For example, a study utilizing FTIR spectroscopy combined with PLS and OPLS-DA successfully detected this compound in turmeric powder in a concentration range of 0-50% (w/w). acs.org
Another powerful integrated spectroscopic method is Visible and Near-Infrared (Vis-NIR) spectroscopy coupled with machine learning algorithms. cabidigitallibrary.org This technique is rapid, non-destructive, and requires minimal sample preparation. By recording the reflectance spectra of a sample and applying machine learning models, it is possible to build robust predictive models for the quantification of this compound. Research has demonstrated the successful application of Vis-NIR spectroscopy integrated with models like the K-Nearest Neighbors Regressor (KNR) combined with Standard Normal Variate-Principal Component Analysis (SNV-PCA) for the detection of this compound in turmeric. cabidigitallibrary.org
Table 1: Performance of Integrated Spectroscopic and Chemometric Methods for this compound Analysis
| Integrated Technique | Matrix | Detection Limit | Correlation Coefficient (R²) / Accuracy | Reference |
|---|---|---|---|---|
| FTIR with PLS and OPLS-DA | Turmeric Powder | Not explicitly stated, tested in 0-50% (w/w) range | R² (calibration) = 0.9967, R² (validation) = 0.9970 | acs.orguii.ac.id |
| FT-Raman Spectroscopy | Turmeric Powder | 1% (w/w) | Correlation coefficient (peak intensity model) = 0.93 | researchgate.netmdpi.com |
| FT-IR Spectroscopy | Turmeric Powder | 5% (w/w) | Correlation coefficient (band ratio model) = 0.95 | researchgate.netmdpi.com |
| Vis-NIR Spectroscopy with KNR and SNV-PCA | Turmeric | Not explicitly stated, tested with 0, 0.1, 0.5, and 1-50% concentrations | R² = 0.998, RMSE = 0.664 mg (w/w) | cabidigitallibrary.org |
Hyphenated Chromatographic Techniques
Hyphenated techniques, which directly couple a separation method with a detection method, are a cornerstone of modern analytical chemistry and are widely used for the analysis of this compound. researchgate.net These techniques offer high separation efficiency and provide structural information for unambiguous identification and quantification.
Liquid chromatography coupled with mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques for the detection of illegal food colorants, including this compound. nih.gov LC separates the components of a complex mixture, and MS provides mass-to-charge ratio information, which allows for the identification and quantification of the target analyte with high specificity and sensitivity. An LC-MS/MS method has been developed for the simultaneous detection of five illegal colorants, including this compound, in various food matrices, demonstrating good linearity (R² > 0.99) and low limits of detection (0.09-0.19 mg kg⁻¹). nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Visible or Photodiode Array (PDA) detector is another commonly employed hyphenated technique. koreascience.kr This method separates this compound from other components in the sample, and the detector quantifies it based on its characteristic light absorption. An improved HPLC-UV method has been validated for the determination of five synthetic dyes, including this compound, in herbal medicines, showing satisfactory recoveries in the range of 73.8-91.5%. koreascience.kr
Table 2: Performance of Hyphenated Chromatographic Techniques for this compound Analysis
| Hyphenated Technique | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Beverages, Candies, Sauces | 0.09-0.19 mg kg⁻¹ | 0.26-0.58 mg kg⁻¹ | 80.9-120 | nih.gov |
| HPLC-UV | Herbal Medicines (Typha orientalis) | Not explicitly stated | Not explicitly stated | 73.8-91.5 | koreascience.kr |
| LC-MS/MS | Turmeric | 0.1–0.2 ng/mL | 1–2 ng/mL | Intraday accuracy: 86.4-108.1% | researchgate.net |
Multi-Modal Sensing Platforms
The development of multi-modal sensing platforms, which integrate different sensing technologies, offers a promising avenue for the rapid and on-site detection of this compound. These platforms often utilize the synergistic effects of nanomaterials and different transduction mechanisms, such as electrochemical and optical methods.
Electrochemical nanosensors represent a significant advancement in this area. For instance, a nanosensor fabricated by modifying a glassy carbon electrode with calixarene and gold nanoparticles has been developed for the simultaneous detection of this compound and Fast Green FCF. acs.org This sensor demonstrated a low limit of detection for this compound (9.8 nM) and high recovery percentages in real samples. acs.org Another electrochemical sensor based on an amine-functionalized multi-walled carbon nanotube-modified glassy carbon electrode showed an even lower limit of detection for this compound (0.17 nM). researchgate.net
These multi-modal platforms can also integrate electrochemical detection with other techniques, such as UV-visible spectroscopy, to provide confirmatory analysis. researchgate.net The combination of different detection principles enhances the reliability of the results and reduces the likelihood of false positives. The high sensitivity, portability, and potential for miniaturization make these integrated sensing platforms well-suited for rapid screening of food products for this compound contamination.
Table 3: Performance of Multi-Modal Sensing Platforms for this compound Analysis
| Sensing Platform | Detection Principle | Limit of Detection (LOD) | Recovery (%) in Spiked Samples | Reference |
|---|---|---|---|---|
| Calixarene and Gold Nanoparticle Modified Glassy Carbon Electrode | Electrochemical (DPV) | 9.8 nM | 98.2-103.4 (in water and juice) | acs.org |
| Amine-Functionalized Multi-Walled Carbon Nanotube Modified Glassy Carbon Electrode | Electrochemical (SWASV) | 0.17 nM | Not explicitly stated | researchgate.net |
Environmental Chemistry and Degradation Pathways of Metanil Yellow
Photochemical Degradation Mechanisms
Photochemical degradation involves the use of light energy to break down the complex structure of Metanil yellow. This process can occur directly through photolysis or be enhanced by the presence of a photocatalyst.
The photodegradation of this compound often follows pseudo-first-order kinetics, particularly when a photocatalyst is employed. acs.orgcabidigitallibrary.org The Langmuir-Hinshelwood model is frequently used to describe the kinetics of such heterogeneous photocatalytic reactions, indicating that the reaction rate is dependent on the concentration of the dye adsorbed onto the catalyst surface. cabidigitallibrary.orgresearchgate.netsphinxsai.com
Studies utilizing various photocatalysts have demonstrated the efficacy of both UV and visible light in degrading this compound.
Zinc Oxide (ZnO): When using ZnO nanocrystals, approximately 97% degradation of this compound was observed under UV irradiation within 100 minutes. mdpi.com The degradation rate constant was found to be 0.0217 min⁻¹ at a pH of 10. mdpi.com The efficiency of degradation increases with the catalyst dose up to an optimal point, beyond which light scattering can reduce the rate. sphinxsai.com
Titanium Dioxide (TiO₂): TiO₂ is another effective photocatalyst for this compound degradation under UV light. researchgate.net The process leads to the complete mineralization of the dye into simpler inorganic molecules. researchgate.net
Iron Oxide Nanoparticles (IONPs): Green-synthesized iron oxide nanoparticles have also been shown to effectively degrade this compound under sunlight, following pseudo-first-order kinetics. acs.orgnih.gov The degradation efficiency is significantly influenced by pH, with acidic conditions favoring the process. nih.gov For instance, at pH 1, almost 90% degradation was achieved, compared to about 35-40% at pH 8 and 11. nih.gov
Composite Photocatalysts: Magnetically separable composites like Fe₃O₄/TiO₂-Ag have been developed to enhance photocatalytic activity under both UV and visible light. scientific.net With a 5% silver dopant concentration, degradation yields of 82.18% under UV and 72.53% under visible light were achieved. scientific.net The degradation kinetics in this system followed Ho and McKay's kinetic model. scientific.net
Table 1: Kinetic Parameters for this compound Photodegradation
| Photocatalyst | Light Source | Kinetic Model | Rate Constant (k) | Degradation Efficiency | Reference |
|---|---|---|---|---|---|
| ZnO | UV | Pseudo-first-order | 0.0217 min⁻¹ (at pH 10) | ~97% in 100 min | mdpi.com |
| TiO₂ | UV | Langmuir-Hinshelwood | Not specified | Complete mineralization | researchgate.net |
| IONPs | Sunlight | Pseudo-first-order | Varies with catalyst load | Up to 95% in 7 h | nih.gov |
| Fe₃O₄/TiO₂-Ag (5% Ag) | UV | Ho and McKay | 0.5255 g mg⁻¹ min⁻¹ | 82.18% in 180 min | scientific.net |
| Fe₃O₄/TiO₂-Ag (5% Ag) | Visible | Ho and McKay | 0.52 g mg⁻¹ min⁻¹ | 72.53% in 180 min | scientific.net |
Advanced Oxidation Processes (AOPs) are central to the photochemical degradation of this compound. researchgate.netatlantis-press.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netnih.gov When a semiconductor photocatalyst like ZnO or TiO₂ is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs. mdpi.comnih.gov
These charge carriers then react with water and dissolved oxygen to produce hydroxyl radicals and superoxide (B77818) radicals, respectively. acs.orgnih.gov The highly oxidative hydroxyl radicals are the primary agents responsible for attacking the dye molecule, leading to the cleavage of the azo bond and subsequent degradation of the aromatic rings. acs.orgnih.gov This process ultimately results in the mineralization of this compound into less harmful products such as carbon dioxide (CO₂), water (H₂O), and inorganic ions like ammonium (B1175870) (NH₄⁺), nitrate (B79036) (NO₃⁻), and sulfate (B86663) (SO₄²⁻). researchgate.netnih.gov The photo-Fenton process, another AOP, also utilizes hydroxyl radicals generated from the reaction of hydrogen peroxide and iron ions under UV light to effectively degrade azo dyes. palawanscientist.org
The complete mineralization of this compound proceeds through a series of intermediate products. The identification of these intermediates is crucial for elucidating the degradation pathway. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC/MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed for this purpose. researchgate.netresearchgate.netresearchgate.net
In one study involving the photocatalytic degradation of this compound with TiO₂, more than 10 major reaction intermediates were identified using HPLC/DAD and GC/MS analyses. researchgate.net Based on these findings, a tentative degradation pathway was proposed, which involves the initial cleavage of the azo bond followed by the hydroxylation and eventual opening of the aromatic rings. researchgate.netresearchgate.net Analysis of degradation products using LC-MS has confirmed the formation of simpler and less hazardous compounds. researchgate.net
Biological Degradation and Bioremediation Approaches
Bioremediation offers an eco-friendly and cost-effective alternative for the treatment of this compound-contaminated wastewater. dntb.gov.uanih.gov This approach utilizes the metabolic capabilities of microorganisms, such as bacteria and fungi, to decolorize and degrade the dye.
A diverse range of microorganisms has demonstrated the ability to decolorize and biodegrade this compound.
Bacteria: Several bacterial strains have been isolated that can completely decolorize this compound under specific conditions. For example, Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2 were able to decolorize 200 mg/L of the dye within 27 and 12 hours, respectively. researchgate.net These strains can tolerate a wide pH range (5.5-9.0) and temperatures up to 40°C. researchgate.net Similarly, Pseudomonas sp. strain UPM291 showed high decolorization efficacy (90-100%) at dye concentrations below 200 mg/L, a temperature of 35°C, and a pH of 6.5. hibiscuspublisher.com Halophilic alkalithermophilic bacterial consortia have also been shown to effectively decolorize this compound under high salinity (10%), alkaline pH (10), and high temperature (50°C). nih.gov
Fungi: Fungi are also effective in bioremediation due to their production of robust extracellular enzymes. nih.gov Organisms like Trichoderma and fungi from the Aspergillus genus, such as Aspergillus tamari, have been utilized for the bioremediation of this compound and other textile dyes. dntb.gov.uascilit.com Fungal-bacterial consortia can exhibit enhanced degradation capabilities and greater tolerance to varying environmental conditions like pH compared to individual isolates. scilit.com
Table 2: Optimal Conditions for Microbial Decolorization of this compound
| Microorganism(s) | Optimal pH | Optimal Temperature (°C) | Decolorization Efficiency | Reference |
|---|---|---|---|---|
| Bacillus sp. AK1 & Lysinibacillus sp. AK2 | 7.2 | 40 | Complete (for 200 mg/L) | researchgate.net |
| Pseudomonas sp. UPM291 | 6.5 | 35 | 90-100% (for <200 mg/L) | hibiscuspublisher.com |
| Halophilic alkalithermophilic consortium | 8-10 | 40-50 | Effective under high salinity | nih.gov |
| Aspergillus tamari - P. putida consortium | 7 | Not specified | Significant decolorization | scilit.com |
The key to the microbial degradation of azo dyes lies in the enzymatic cleavage of the characteristic azo bond (–N=N–). mdpi.com The primary enzyme responsible for this initial, crucial step is azoreductase. researchgate.net This enzyme catalyzes the reductive cleavage of the azo linkage, typically using NADH or NADPH as an electron donor, resulting in the formation of colorless aromatic amines. nih.gov
The activity of azoreductase has been confirmed in various bacteria that decolorize this compound, including Bacillus sp. AK1 and Lysinibacillus sp. AK2. researchgate.netresearchgate.net Studies have shown that the presence of this compound can induce the production of azoreductase in these bacterial strains. researchgate.net Following the initial anaerobic or microaerophilic reduction of the azo bond by azoreductase, the resulting aromatic amines, which can be toxic, are further mineralized under aerobic conditions by other microbial enzymes. mdpi.comnih.gov In addition to azoreductase, other enzymes such as laccase and lignin (B12514952) peroxidase can also be involved in the degradation process, particularly in fungal systems and some bacterial consortia. nih.govmdpi.com
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₈H₁₄N₃NaO₃S |
| Zinc Oxide | ZnO |
| Titanium Dioxide | TiO₂ |
| Iron(II,III) Oxide | Fe₃O₄ |
| Silver | Ag |
| Iron Oxide | Fe₂O₃ |
| Carbon Dioxide | CO₂ |
| Water | H₂O |
| Ammonium | NH₄⁺ |
| Nitrate | NO₃⁻ |
| Sulfate | SO₄²⁻ |
| Hydrogen Peroxide | H₂O₂ |
Bioavailability and Biotransformation Studies in Environmental Systems
The bioavailability of this compound in environmental systems is a precursor to its biotransformation by native microflora. Studies have identified specific bacterial strains capable of decolorizing and degrading this azo dye. For instance, two bacterial strains, Bacillus sp. AK1 and Lysinibacillus sp. AK2, isolated from dye-contaminated soil, have demonstrated the ability to completely decolorize this compound (200 mg L⁻¹) within 27 and 12 hours, respectively, under static conditions. researchgate.net The primary mechanism for this biological breakdown is the enzymatic cleavage of the azo bond (-N=N-). researchgate.net
The key enzyme implicated in this process is azoreductase, which facilitates the reductive cleavage of the azo linkage. researchgate.net The induction of azoreductase by this compound has been observed in both Bacillus sp. and Lysinibacillus sp. strains. researchgate.net This enzymatic action breaks the dye molecule into aromatic amines, which are typically less colored or colorless. researchgate.net In vitro studies using liver homogenates have also demonstrated the biotransformation of this compound, indicating that metabolic systems in higher organisms can also break down the dye into metabolites like metanilic acid and 4-aminodiphenylamine. nih.gov
Phytotoxicity studies are crucial for assessing the environmental impact of degradation by-products. Research has shown that the degradation products of this compound are significantly less toxic to plants than the parent dye. For example, the germination of pigeon pea and chick pea seeds was less inhibited by the metabolites compared to the original this compound solution, indicating a successful detoxification process through bacterial degradation. researchgate.net
Table 1: Biotransformation of this compound by Bacterial Strains
| Bacterial Strain | Initial Dye Concentration (mg L⁻¹) | Decolorization Time (hours) | Decolorization Efficiency (%) | Optimal pH |
|---|---|---|---|---|
| Bacillus sp. AK1 | 200 | 27 | ~100 | 7.2 |
| Lysinibacillus sp. AK2 | 200 | 12 | ~100 | 7.2 |
Data sourced from Karunya et al. researchgate.net
Immobilization Techniques for Enhanced Bioremediation Efficacy
To improve the efficiency, reusability, and stability of microbial agents in bioremediation, various immobilization techniques have been explored. Immobilization involves confining microorganisms or their enzymes to a solid support matrix, which offers protection from harsh environmental conditions and simplifies the separation of the biocatalyst from the treated effluent. nih.govnih.gov
Common immobilization methods include adsorption, entrapment, and encapsulation. nih.gov For dye degradation, entrapment in natural polymers like calcium alginate is a widely used technique. nih.gov For example, bacterial cells of Bacillus sp. and Lysinibacillus sp. immobilized in calcium alginate beads demonstrated faster and higher degradation rates for azo dyes compared to their free-cell counterparts. nih.gov Immobilization can enhance the operational stability of the microbes, allowing for repeated use in batch or continuous reactor systems.
Another approach is biosorption, which utilizes dead biomass immobilized on a support. Dead aquatic weeds, such as water hyacinth, have been immobilized and used as a biosorbent for this compound. researchgate.net This method combines the advantages of immobilization with the cost-effectiveness of using waste biomass. Studies have shown that immobilized water hyacinth can achieve up to 98.8% color removal from aqueous solutions containing this compound. researchgate.net The reusability of such immobilized biosorbents is a significant advantage for sustainable wastewater treatment. researchgate.net
Table 2: Efficacy of Immobilized Systems in Dye Removal
| Immobilized System | Target Dye | Support Matrix | Removal Efficiency (%) | Contact Time |
|---|---|---|---|---|
| Immobilized Dead Aquatic Weed (Water Hyacinth) | This compound | Alginate | 98.8 | 240 mins |
| Immobilized Bacillus pumilus | Direct Red 81 | Kaolin | 71 | 5 days |
| Immobilized Aspergillus clavatus | Direct Red 81 | Activated Charcoal | 74 | 5 days |
Data sourced from Sreelatha et al. researchgate.net and El-Kassas et al. ijcmas.com
Electrochemical Degradation Processes
Mechanisms of Azo Bond Cleavage via Electroreduction
Electrochemical methods offer a robust alternative for the degradation of recalcitrant dyes like this compound. The core of this process is the reductive cleavage of the chromophoric azo (–N=N–) group. ewra.netresearchgate.net Cyclic voltammetry studies of this compound show a distinct, irreversible cathodic peak, which is attributed to the reduction of the azo bond. ewra.netresearchgate.net
Optimization of Electrode Materials and Operational Parameters
The efficiency of electrochemical degradation is highly dependent on the choice of electrode material and operational parameters such as pH and applied potential. Different electrode materials exhibit varying levels of stability and catalytic activity. Platinum and steel electrodes have been successfully used for the degradation of this compound, showing great stability and resistance in various redox and pH environments. ewra.netresearchgate.net Studies have also explored modified electrodes, such as amine-functionalized multi-walled carbon nanotubes on a glassy carbon electrode, which can enhance the electrochemical response and degradation efficiency. researchgate.net
The pH of the electrolyte solution is a critical parameter. For this compound, the cathodic peak potential shifts with varying pH, indicating the involvement of protons in the reduction mechanism. researchgate.net The degradation process is generally diffusion-controlled. ewra.netresearchgate.net Operational parameters like deposition potential and time are optimized to achieve the best performance. researchgate.net For instance, in controlled potential electrolysis, the peak current associated with the azo bond diminishes over time, disappearing completely within 1-3 hours, signifying the completion of the reduction process. ewra.net
Assessment of Mineralization Efficiency and By-product Formation
A key measure of the effectiveness of a degradation process is its mineralization efficiency, which refers to the complete conversion of the organic pollutant into simple inorganic substances like CO₂, water, and mineral salts. researchgate.net A common proxy for mineralization is the reduction in Chemical Oxygen Demand (COD). Electrochemical treatment has been shown to substantially reduce the COD of this compound solutions. For example, using a platinum electrode, a 91.7% reduction in COD (from 2160 ppm to 180 ppm) was achieved, while a steel electrode yielded an 86.5% COD reduction. ewra.netresearchgate.net
The identification of by-products is essential to ensure that the treatment does not generate compounds that are more toxic than the parent dye. Following controlled potential electrolysis, the resulting colorless solution can be analyzed using techniques like thin-layer chromatography and Gas Chromatography-Mass Spectrometry (GC-MS). ewra.net For this compound, electrolysis has been shown to yield two primary decomposition products. ewra.net Importantly, after complete electrolysis, no electroactive breakdown products are typically observed in voltammograms, suggesting that the primary aromatic amines formed are not readily oxidized or reduced under the applied conditions. ewra.netresearchgate.net In some advanced oxidation processes, complete mineralization to CO₂, N₂, H₂O, and inorganic ions like NH₄⁺, NO₃⁻, and SO₄²⁻ has been reported. researchgate.net
Table 3: Electrochemical Degradation Performance for this compound
| Electrode Material | Initial COD (ppm) | Final COD (ppm) | COD Removal (%) | Rate Constant (k) (abs min⁻¹) |
|---|---|---|---|---|
| Platinum | 2160 | 180 | 91.7 | 2.41 x 10⁻² |
| Steel | 2160 | 292 | 86.5 | 2.30 x 10⁻² |
Data sourced from Jain et al. ewra.netresearchgate.net
Adsorption and Sorption Dynamics in Environmental Media
Adsorption is a widely used, cost-effective, and efficient method for removing dyes from aqueous solutions. bibliotekanauki.pl The process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). A variety of low-cost adsorbents have been investigated for the removal of this compound, including industrial wastes like bottom ash, agricultural by-products such as de-oiled soya and carbonized pistachio shells, and natural materials like clay. mdpi.comresearchgate.netcyberleninka.ru
The dynamics of adsorption are influenced by several factors, including pH, initial dye concentration, adsorbent dosage, and contact time. mdpi.comresearchgate.net For anionic dyes like this compound, adsorption is generally more favorable at lower pH values (e.g., pH 2.0-3.0). mdpi.comresearchgate.netdeswater.com At low pH, the adsorbent surface tends to be positively charged, which promotes electrostatic attraction with the anionic dye molecules. mdpi.com As the initial dye concentration increases, the adsorption capacity may decrease due to the saturation of available binding sites on the adsorbent. bibliotekanauki.pldeswater.com
The kinetics of the adsorption process describe the rate at which the dye is removed from the solution. Experimental data for this compound adsorption are often well-described by the pseudo-second-order kinetic model, which suggests that chemisorption may be the rate-limiting step. bibliotekanauki.plmdpi.com Adsorption equilibrium, which describes the distribution of the dye between the liquid and solid phases, is often analyzed using isotherm models like the Langmuir and Freundlich models. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. researchgate.netcyberleninka.ru Studies have shown that both models can effectively describe the equilibrium of this compound adsorption on various materials. researchgate.net
Table 4: Adsorption Dynamics for this compound on Various Adsorbents
| Adsorbent | Optimal pH | Best Fit Kinetic Model | Best Fit Isotherm Model | Max. Adsorption Capacity (mg/g) |
|---|---|---|---|---|
| HNO₃-Treated-H₃PO₄-Activated Carbon (G. arborea bark) | Low pH | Pseudo-second-order | - | 2.35 (at 25 mg/L initial conc.) |
| Carbonized Pistachio Shell-Magnetic Nanoparticles | 2.0 | Pseudo-second-order | Langmuir | - |
| Bottom Ash | 2.0 | First-order | Langmuir & Freundlich | - |
| De-Oiled Soya | 2.0 | First-order | Langmuir & Freundlich | - |
Data sourced from Isiuku et al. bibliotekanauki.pl, Iqbal et al. mdpi.com, and Mittal et al. researchgate.net
Adsorption Isotherms and Kinetic Models on Various Sorbents
The removal of this compound from aqueous solutions through adsorption has been extensively studied using a variety of sorbent materials. The efficiency of this process is typically evaluated using adsorption isotherms and kinetic models, which provide insights into the adsorbent's capacity and the rate of adsorption, respectively.
Adsorption Isotherms:
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed onto the adsorbent at a constant temperature. The Langmuir and Freundlich models are the most commonly applied isotherms for this compound adsorption.
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. It is often indicative of chemisorption. The Freundlich isotherm , on the other hand, is an empirical model that describes multilayer adsorption on a heterogeneous surface and is more aligned with physisorption.
Studies have shown that the adsorption of this compound can be well-described by different models depending on the adsorbent used. For instance, the Langmuir isotherm model was found to be a good fit for the adsorption of this compound onto modified shrimp shell-polyethylenimine (PEI), with a maximum adsorption capacity of 121.951 mg/g. semanticscholar.orgresearchgate.net Similarly, carbonized pistachio shell magnetic nanoparticles (CPSMNPs) also showed a better fit with the Langmuir model. mdpi.com In contrast, the adsorption on Fe-modified bentonite (B74815) clay was well described by the Freundlich model, suggesting a heterogeneous sorbent surface. cyberleninka.ru
Interactive Data Table: Adsorption Isotherm Parameters for this compound on Various Sorbents
| Adsorbent | Isotherm Model | qm (mg/g) | KL (L/mg) | R² | KF ((mg/g)(L/mg)¹/ⁿ) | n | R² | Reference |
| Modified Shrimp Shell-PEI | Langmuir | 121.951 | 0.032 | 0.955 | - | - | - | semanticscholar.orgresearchgate.net |
| Carbonized Pistachio Shell Magnetic Nanoparticles | Langmuir | - | - | >0.9 | - | - | - | mdpi.com |
| Fe-Modified Bentonite Clay | Freundlich | - | - | - | 0.313 - 0.535 | 0.961 - 1.389 | >0.9 | cyberleninka.ru |
| 3D Graphene Oxide/Chitosan Biopolymer | Thomas | 157.06 | - | 0.964-0.996 | - | - | - | hw.ac.uk |
| HNO₃-Treated-H₃PO₄-Activated Carbon | Dubinin-Radushkevich | - | - | - | - | - | >0.95 | researchgate.netbibliotekanauki.pl |
Adsorption Kinetics:
Kinetic models are used to understand the rate of the adsorption process. The pseudo-first-order and pseudo-second-order models are widely used to analyze the experimental data.
The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of unoccupied sites, often implying a physisorption mechanism. The pseudo-second-order model indicates that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
Research consistently shows that the pseudo-second-order kinetic model provides a better fit for the adsorption of this compound onto various adsorbents, including modified shrimp shell-PEI and carbonized pistachio shell magnetic nanoparticles. semanticscholar.orgresearchgate.netmdpi.com This suggests that the adsorption process is predominantly controlled by chemisorption. For instance, studies on HNO₃-treated-H₃PO₄-activated carbon and other adsorbents also found that the pseudo-second-order model best simulated the experimental data. researchgate.netbibliotekanauki.pl
Interactive Data Table: Kinetic Model Parameters for this compound Adsorption
| Adsorbent | Kinetic Model | qe (exp) (mg/g) | qe (cal) (mg/g) | k₂ (g/mg·min) | R² | Reference |
| Modified Shrimp Shell-PEI | Pseudo-second-order | - | - | - | >0.9 | semanticscholar.orgresearchgate.net |
| Carbonized Pistachio Shell Magnetic Nanoparticles | Pseudo-second-order | - | - | - | >0.9 | mdpi.com |
| HNO₃-Treated-H₃PO₄-Activated Carbon | Pseudo-second-order | - | - | - | >0.95 | bibliotekanauki.pl |
Role of Surface Chemistry and Material Properties in Adsorption Capacity
The surface chemistry of the adsorbent and the properties of the material play a crucial role in determining the adsorption capacity for this compound. Key factors include the point of zero charge (pzc) of the adsorbent, the pH of the solution, and the presence of functional groups on the adsorbent's surface.
This compound is an anionic dye, meaning it carries a negative charge in an aqueous solution. The adsorption of anionic dyes is highly dependent on the surface charge of the adsorbent. The pH of the solution influences this surface charge. At a pH below the adsorbent's pzc, the surface becomes positively charged due to protonation, which promotes the adsorption of anionic this compound through electrostatic attraction. mdpi.combibliotekanauki.pl Conversely, at a pH above the pzc, the adsorbent surface becomes negatively charged, leading to electrostatic repulsion and a decrease in adsorption. mdpi.com
For example, the adsorption of this compound on carbonized pistachio shell magnetic nanoparticles was optimal at a low pH of 2. mdpi.com Similarly, the maximum adsorption on Fe-modified bentonite clay was observed at pH 3.5. cyberleninka.ru The point of zero charge for HNO₃-treated-H₃PO₄-activated carbon from Gmelina arborea bark was found to be 3.4, indicating that adsorption would be low above this pH. bibliotekanauki.pl
The material properties, such as specific surface area and porosity, also significantly impact the adsorption capacity. A larger surface area generally provides more active sites for adsorption. For instance, carbonized pistachio shell magnetic nanoparticles exhibited a substantial surface area of 112.58 m²/g, contributing to their excellent adsorption efficiency. mdpi.com Modification of materials can enhance these properties. For example, modifying shrimp shells with polyethylenimine (PEI) introduced more amine groups, which served as active sites to bind the dye molecules, thereby increasing the removal ability. semanticscholar.orgresearchgate.net
Environmental Fate and Transport Modeling
Predictive Models for Persistence and Mobility in Aquatic and Terrestrial Systems
The persistence of a chemical refers to its resistance to degradation, while mobility describes its potential to move through different environmental compartments such as soil and water. For azo dyes in general, their chemical stability, a desirable trait for their industrial applications, contributes to their persistence in the environment. ewra.net
The mobility of a compound like this compound in soil and aquatic systems is influenced by its water solubility and its tendency to adsorb to soil particles and sediments. This compound's solubility in water suggests a potential for mobility in aquatic environments. However, its anionic nature means its adsorption to soil and sediment is highly dependent on the pH and the mineral composition of the solid phase. mdpi.comcyberleninka.ru
Transformation Products and their Subsequent Environmental Behavior
The degradation of this compound can occur through various processes, including biological and chemical methods, leading to the formation of transformation products. The primary degradation pathway involves the reductive cleavage of the azo bond (–N=N–). ewra.netnih.gov
Several studies have identified the main transformation products of this compound degradation. Through processes like electrochemical reduction and microbial degradation, this compound breaks down into metanilic acid and p-aminodiphenylamine . ewra.netresearchgate.net Further oxidative degradation can mineralize these intermediates into harmless products such as CO₂, H₂O, and inorganic ions. nih.govacs.org
Metanilic Acid (3-aminobenzenesulfonic acid): This compound is a white powder that is slightly soluble in water. wikipedia.org Its water solubility suggests it has the potential to be mobile in the environment. fishersci.com Information on its persistence and toxicity is limited, but as a sulfonated aromatic amine, its environmental fate warrants further investigation.
p-Aminodiphenylamine (N-phenyl-p-phenylenediamine): This compound is an aromatic amine. nih.gov Aromatic amines, as a class, can be of environmental concern. The environmental fate of p-aminodiphenylamine is not extensively documented in the context of being a this compound transformation product. However, studies on related p-phenylenediamines have shown their widespread occurrence and transport in riverine, estuarine, and coastal sediments, suggesting that such compounds can be persistent and mobile. nih.gov Hydrolysis is not expected to be a significant environmental fate process for p-aminodiphenylamine as it lacks functional groups that readily hydrolyze. nih.gov
The toxicity of the degradation products is also a key consideration. Some studies have indicated that the metabolites of this compound are less toxic than the parent dye. nih.govresearchgate.net For instance, phytotoxicity studies have shown that the degradation products of this compound were much less toxic to certain plant seeds. nih.govresearchgate.net
Computational and Theoretical Chemistry of Metanil Yellow
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and properties of molecular systems, including azo dyes like Metanil yellow. DFT calculations offer a balance between computational cost and accuracy, making them suitable for analyzing complex molecules.
To understand the electronic structure and molecular properties, the geometry of the this compound molecule has been optimized using DFT calculations. A common approach involves utilizing the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with the 6-311G++(d,p) basis set. researchgate.net This process determines the most stable conformation of the molecule by finding the minimum on the potential energy surface. youtube.comyoutube.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.govyoutube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic properties. nih.govreddit.com
For this compound, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 2.106 eV. researchgate.net A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and polarizability. nih.govresearchgate.net This value is instrumental in explaining the electronic transitions observed in its UV-Vis spectrum. researchgate.net
Local reactivity descriptors, such as Fukui indices, are used to identify the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attacks. ymerdigital.comjoaquinbarroso.com For this compound, Fukui indices for radical attack (f0) have been calculated to pinpoint the atoms most susceptible to attack by radicals, such as the hydroxyl radicals generated in advanced oxidation processes. researchgate.netacs.org These calculations reveal that the azo group (–N=N–) is one of the most reactive sites for such attacks, which is a key step in its degradation. acs.org
Spectroscopic Simulation and Interpretation
Computational methods are powerful tools for simulating and interpreting various types of spectra, providing a direct link between the molecular structure and its spectroscopic signature.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on its vibrational modes. nih.gov DFT calculations can predict these vibrational frequencies, which aids in the assignment of experimental spectral bands to specific molecular motions. researchgate.netcardiff.ac.ukyoutube.com For azo dyes, characteristic Raman bands are associated with the N=N stretching vibration, typically appearing in the 1380–1450 cm⁻¹ region. researchgate.net Other significant bands can be attributed to the stretching of the S=O group in the sulfonate moiety and the breathing modes of the aromatic rings. researchgate.net While detailed computational vibrational studies specifically for this compound are not extensively published, the methodologies are well-established for similar molecules, providing reliable interpretations of experimental IR and Raman data. nih.govacs.orgarxiv.org
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) range can be accurately simulated using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comrsc.org This method calculates the energies of electronic transitions from the ground state to various excited states. mdpi.com
Simulations for this compound show a strong correlation with experimental data. researchgate.net The theoretical maximum absorption wavelength (λmax) has been calculated and compared with the experimental value, showing a difference of less than 25 nm. researchgate.net The calculations also provide detailed information about the nature of these electronic transitions, including the molecular orbitals involved and their corresponding oscillator strengths (a measure of the transition probability). researchgate.netarxiv.orgunibe.ch For example, a significant absorption band for this compound has been attributed to an electronic transition from the HOMO-1 orbital to the LUMO+2 orbital. researchgate.net
Compound Index
Molecular Dynamics (MD) Simulations for Interaction Studies
Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. These simulations provide detailed insights into the interactions between a molecule, such as the azo dye this compound, and its surrounding environment at an atomic level. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies can be understood from simulations performed on other structurally related azo dyes. These studies often investigate interactions with biomolecules like proteins and DNA, or with materials used for dye removal.
The primary goal of MD simulations in this context is to elucidate the binding modes, interaction energies, and conformational changes that occur when this compound interacts with a target molecule or surface. For instance, in a biological system, MD simulations can predict how this compound might bind to the active site of an enzyme or intercalate into the grooves of a DNA molecule. mdpi.comresearchgate.net This is achieved by calculating the forces between atoms and using these forces to simulate the dynamic evolution of the system.
Key interactions that are typically analyzed in MD simulations of azo dyes include:
Hydrophobic Interactions: The nonpolar aromatic rings of this compound can form favorable interactions with hydrophobic regions of proteins or other molecules.
Hydrogen Bonding: The sulfonate group and the azo linkage in this compound can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on a target molecule.
Electrostatic Interactions: The negatively charged sulfonate group can engage in electrostatic interactions with positively charged residues on a protein surface or with metal ions.
A typical MD simulation study of an azo dye interaction would involve setting up a system containing the dye molecule and the target molecule (e.g., a protein) solvated in a box of water molecules. The simulation then proceeds for a set amount of time, often on the order of nanoseconds to microseconds, during which the trajectory of each atom is recorded. Analysis of these trajectories can reveal stable binding poses, calculate the binding free energy, and identify key residues or moieties involved in the interaction. For example, studies on the interaction of azo dyes with azoreductase enzymes have used MD simulations to identify crucial amino acid residues in the enzyme's active site that are responsible for binding and subsequent degradation of the dye. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or environmental fate. oup.com These models are valuable for predicting the properties of new or untested chemicals without the need for extensive experimental studies.
Development of Predictive Models for Environmental Behavior
QSAR models can be developed to predict various aspects of the environmental behavior of this compound, such as its biodegradability, photodegradation, and aquatic toxicity. researchgate.netnih.govdntb.gov.ua The development of such models typically involves the following steps:
Data Collection: A dataset of structurally diverse azo dyes with experimentally determined environmental properties is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each dye in the dataset. These descriptors quantify various aspects of the molecular structure, such as its size, shape, electronic properties, and hydrophobicity.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed environmental property.
Model Validation: The predictive power of the model is rigorously assessed using statistical techniques and by testing its performance on an external set of compounds not used in the model development.
For sulfonated azo dyes like this compound, important descriptors in QSAR models for environmental fate often relate to the molecule's electronic properties and its susceptibility to microbial attack. For instance, the presence of sulfonate groups can significantly influence the biodegradability of azo dyes. nih.gov QSAR studies have shown that descriptors related to the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be predictive of their degradation rates. researchgate.net
The following table provides examples of molecular descriptors that could be used in QSAR models to predict the environmental behavior of azo dyes.
| Descriptor Class | Example Descriptors | Predicted Property |
| Topological | Molecular Weight, Wiener Index | General physical properties |
| Electronic | HOMO Energy, LUMO Energy, Dipole Moment | Reactivity, Photodegradation |
| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation, Aquatic Toxicity |
| Steric | Molar Refractivity, Surface Area | Binding affinity, Enzyme accessibility |
Application in Mechanistic Biological Interaction Predictions
QSAR models are also widely used to predict the biological interactions of chemicals, including their toxicity and carcinogenicity. tandfonline.comresearchgate.netnih.gov In the case of this compound, QSAR models could be applied to predict its potential to cause adverse health effects. The metabolic reduction of azo dyes can lead to the formation of aromatic amines, some of which are known carcinogens. tandfonline.com
QSAR models for predicting the carcinogenicity or mutagenicity of azo dyes often incorporate descriptors that are related to the stability of the parent dye and the reactivity of its potential metabolites. oup.com For example, descriptors that quantify the ease of azo bond cleavage or the electronic properties of the resulting aromatic amines can be important predictors of toxicity. dergipark.org.tr
The general mechanism of azo dye toxicity often involves their metabolic activation to reactive electrophilic species that can bind to DNA and other macromolecules. nih.govfrontiersin.org QSAR models can help to identify the structural features of azo dyes that are associated with a higher likelihood of forming such reactive intermediates. For instance, the presence of certain substituents on the aromatic rings can influence the metabolic pathway and the ultimate toxicity of the compound.
Mechanistic Investigations of Metanil Yellow Biological Interactions
Cellular and Subcellular Interaction Mechanisms
The entry of Metanil yellow into the bloodstream upon consumption allows its distribution to various organs, where it interferes with cellular metabolic processes. thinkindiaquarterly.orgresearchgate.net A primary mechanism of its toxicity is the induction of an imbalance between the production of free radicals and the body's antioxidant defenses, a state known as oxidative stress. ijrrjournal.comthinkindiaquarterly.org This oxidative stress is a key driver of the subsequent damage observed in lipids, proteins, and nucleic acids. ijrrjournal.com
Exposure to this compound leads to the generation of reactive oxygen species (ROS). ijrrjournal.com This overproduction of ROS initiates a cascade of damaging oxidative processes. One of the principal outcomes is lipid peroxidation, a process where free radicals attack unsaturated fatty acids in cell membranes. ijrrjournal.com This attack leads to the formation of lipid hydroperoxide breakdown products, such as malondialdehyde (MDA), which serves as a biomarker for oxidative stress. ijrrjournal.comcabidigitallibrary.orgnih.gov The increase in lipid peroxidation compromises membrane integrity, reduces fluidity, and can lead to enzyme leakage and damage to membrane proteins. ijrrjournal.com The resulting chaotic cross-linkage between these breakdown products and essential biomolecules like proteins and nucleic acids is considered a critical step in carcinogenesis. ijrrjournal.com Studies have documented a significant increase in MDA levels in various tissues, including the liver, kidneys, and duodenal smooth muscle, following this compound administration. ijrrjournal.comcabidigitallibrary.orgnih.gov
This compound significantly impairs the body's natural antioxidant defense system, which is crucial for neutralizing ROS and preventing oxidative damage. ijrrjournal.comthinkindiaquarterly.org Research has consistently shown that exposure to this dye leads to a marked reduction in the activities of key antioxidant enzymes. ijrrjournal.comcabidigitallibrary.orgnih.gov
Superoxide (B77818) Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. Studies report a significant decrease in SOD activity in the liver, kidneys, and cerebellum of rats exposed to this compound. cabidigitallibrary.orgnih.govju.edu.sa
Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. Its activity is also substantially reduced in various tissues following this compound intoxication. ijrrjournal.comcabidigitallibrary.orgnih.gov
Glutathione (B108866) Peroxidase (GPx): GPx plays a vital role in reducing hydrogen peroxide and organic hydroperoxides. A decline in its activity has been observed, further weakening the cell's ability to handle oxidative insults. ijrrjournal.comju.edu.sa
Glutathione Reductase (GR): This enzyme is essential for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). This compound exposure has been shown to decrease GR activity. ijrrjournal.com
Furthermore, this compound causes a significant depletion of reduced glutathione (GSH), a critical non-enzymatic antioxidant and a substrate for enzymes like GPx. cabidigitallibrary.orgnih.govnih.gov This depletion, coupled with the reduced activity of the aforementioned enzymes, severely compromises the cell's antioxidant capacity, leading to a state of heightened oxidative stress. ijrrjournal.com
| Antioxidant Component | Observed Effect | Key Function | References |
|---|---|---|---|
| Superoxide Dismutase (SOD) | Decreased Activity | Converts superoxide radicals to hydrogen peroxide and oxygen. | cabidigitallibrary.orgnih.govju.edu.sa |
| Catalase (CAT) | Decreased Activity | Decomposes hydrogen peroxide to water and oxygen. | ijrrjournal.comcabidigitallibrary.orgnih.gov |
| Glutathione Peroxidase (GPx) | Decreased Activity | Reduces hydrogen peroxide and organic hydroperoxides. | ijrrjournal.comju.edu.sa |
| Glutathione Reductase (GR) | Decreased Activity | Regenerates reduced glutathione (GSH) from its oxidized form (GSSG). | ijrrjournal.com |
| Reduced Glutathione (GSH) | Depleted Levels | Non-enzymatic antioxidant; detoxifies harmful compounds. | cabidigitallibrary.orgnih.govnih.gov |
This compound acts as a bifunctional inducer of xenobiotic-metabolizing enzymes, affecting both Phase I and Phase II detoxification pathways, primarily in the liver. nih.gov Parenteral administration has been shown to cause a significant induction of several cytochrome P-450-dependent monooxygenases (Phase I enzymes), including ethoxyresorufin-O-deethylase, aniline (B41778) hydroxylase, aryl hydrocarbon hydroxylase, and aminopyrine (B3395922) N-demethylase. nih.govnih.gov This suggests that this compound can alter the metabolism of other foreign compounds.
Interaction with Biomolecular Targets
This compound and its metabolites can directly interact with crucial macromolecules, leading to structural and functional alterations that underpin its toxicity.
While direct, detailed studies on this compound's binding to specific proteins and the resultant conformational changes are limited, evidence suggests that its metabolites interact with serum proteins. dntb.gov.ua The binding of a small molecule (ligand) to a protein can occur through different mechanisms, such as "induced fit," where the protein's conformation changes after the ligand binds, or "conformational selection," where the ligand binds to a pre-existing, less populated conformation of the protein. nih.gov Such binding can alter the protein's native structure, leading to a loss or modification of its biological function. For instance, the binding of this compound or its metabolites to enzymes could inhibit their catalytic activity, while binding to transport proteins could impair the distribution of essential endogenous substances.
This compound is recognized as a genotoxic agent, capable of damaging the genetic material of cells. nih.govnih.gov The mechanisms underlying its genotoxicity are multifaceted and include both direct and indirect actions on DNA. academicjournals.org
One proposed mechanism is the direct interaction with the DNA molecule. Azo dyes, in general, have been studied for their potential to bind to DNA, possibly through intercalation between base pairs, which can disrupt the normal helical structure and interfere with processes like replication and transcription. academicjournals.orgmdpi.com
However, a significant portion of the genotoxic effects is likely mediated by its metabolites and the induction of oxidative stress. academicjournals.org The ROS generated from this compound exposure can directly damage DNA by causing base modifications, single- and double-strand breaks, and the formation of DNA adducts. frontiersin.org
Studies using the Allium cepa test system have demonstrated that this compound induces a variety of chromosomal aberrations in root meristematic cells. nih.govnih.gov These aberrations are a clear indicator of its clastogenic potential. Furthermore, the dye has been observed to cause a significant, dose-dependent reduction in the mitotic index, suggesting it can interfere with cell cycle progression. nih.gov In studies on preneoplastic hepatic lesions, this compound was found to stimulate DNA synthesis, indicating a potential role in promoting cell proliferation in damaged tissues. nih.gov
| Genotoxic Effect | Description | References |
|---|---|---|
| Reduction in Mitotic Index | Decreases the frequency of cell division, indicating cytotoxicity or cell cycle arrest. | nih.gov |
| Chromosome Stickiness | Causes chromosomes to adhere to each other, leading to improper segregation. | nih.govnih.gov |
| Anaphase Bridge | Forms when sister chromatids fail to separate correctly during anaphase. | nih.govnih.gov |
| Chromosome Breaks | Indicates direct clastogenic damage to the chromosome structure. | nih.gov |
| C-mitosis | A colchicine-like effect that disrupts spindle fiber formation, leading to mitotic arrest. | nih.gov |
| Disorientation at Metaphase | Chromosomes fail to align properly at the metaphase plate. | nih.gov |
| Stimulation of DNA Synthesis | Observed to increase DNA synthesis in preneoplastic hepatic lesions. | nih.gov |
Developmental Biological Model Systems for Mechanistic Study
The elucidation of the biological interaction mechanisms of this compound has been significantly advanced through the use of various developmental biological model systems. These systems, ranging from in vitro cellular assays to whole non-mammalian organisms, provide critical insights into the molecular pathways disrupted by this azo dye.
In Vitro Cellular Assays for Pathway Elucidation
In vitro cellular assays serve as fundamental tools for dissecting the specific molecular and cellular pathways affected by this compound. These assays allow for controlled exposure of cells to the compound, facilitating the identification of genotoxic, cytotoxic, and other cellular effects. A prominent model in this context is the Allium cepa (onion root) assay, a plant-based system that is well-regarded for its sensitivity in detecting genotoxicity. nih.gov
Research utilizing the Allium cepa model has demonstrated that this compound can induce a range of chromosomal aberrations. nih.gov These include disorientation at metaphase, stickiness of chromosomes at metaphase and anaphase, the formation of anaphase bridges, c-mitosis, and chromosome breaks. nih.gov Such findings are indicative of the genotoxic potential of this compound, suggesting its interference with the mitotic spindle and DNA integrity. researchgate.net
Furthermore, studies have shown that this compound leads to a dose-dependent decrease in the mitotic index in Allium cepa root cells. nih.gov This reduction in cell division rate points to the cytotoxic nature of the compound and its potential to disrupt normal cell cycle progression. nih.gov The observed chromosomal abnormalities and inhibition of mitosis in this in vitro system provide a mechanistic basis for the broader toxicological effects seen in whole organisms.
Beyond plant-based assays, in vitro studies on rat duodenal visceral smooth muscle have indicated that this compound can induce oxidative stress. ijrrjournal.com This is characterized by an increase in the production of reactive oxygen species (ROS) and a suppression of antioxidant enzyme activities. ijrrjournal.com The resulting oxidative damage to cellular components like lipids and proteins represents another key pathway through which this compound exerts its toxicity. ijrrjournal.com In vitro investigations using goat liver have also pointed towards this compound-induced lipid peroxidation, further supporting the role of oxidative stress in its mechanism of action. iipseries.org
Table 1: Chromosomal Aberrations Induced by this compound in Allium cepa Root Cells This table is interactive. You can sort and filter the data.
| Chromosomal Aberration | Observation | Implied Mechanism | Reference |
|---|---|---|---|
| Metaphase Disorientation | Chromosomes not aligned at the metaphase plate | Interference with mitotic spindle formation | nih.gov |
| Chromosome Stickiness | Clumped appearance of chromosomes at metaphase and anaphase | Alteration of chromosomal proteins | nih.gov |
| Anaphase Bridge | Chromatin bridge connecting the poles of the anaphase cell | Chromosome breakage and fusion | nih.gov |
| C-mitosis | Colchicine-like effect, leading to arrested metaphase | Disruption of spindle fiber assembly | researchgate.net |
| Chromosome Breaks | Discontinuity in chromosomes | Direct DNA damage or inhibition of DNA repair | nih.gov |
Non-Mammalian Organism Models for Mechanistic Exploration
Non-mammalian organism models are invaluable for exploring the systemic and developmental effects of this compound in a whole-organism context, bridging the gap between cellular assays and mammalian toxicology. These models, such as the fruit fly (Drosophila melanogaster) and the zebrafish (Danio rerio), offer conserved biological pathways relevant to human health, coupled with rapid life cycles and ease of genetic manipulation. nih.gov
Drosophila melanogaster has been utilized to investigate the mutagenic potential of various dyes. gvpress.com Studies have shown that exposure to certain dyes can induce mutations affecting body color, eye color, and wing shape in successive generations of fruit flies. gvpress.com This model allows for the assessment of heritable genetic damage, providing insights into the long-term consequences of exposure to compounds like this compound. The genetic tractability of Drosophila makes it a powerful tool for identifying specific genes and pathways that are targeted by chemical mutagens. nih.govnih.gov
The zebrafish, Danio rerio, is another key non-mammalian model, particularly for studying developmental toxicity. ub.edu Its transparent embryos allow for real-time visualization of organ development, making it an ideal system for identifying teratogenic effects. nih.gov Research on various textile dyes in zebrafish has revealed a range of developmental abnormalities, including malformations during embryonic and larval stages, delayed or inhibited hatching, and defects in gas bladder inflation. ub.edu Although specific mechanistic studies on this compound in zebrafish are not as extensively detailed, the model's proven utility in assessing the developmental toxicity of other dyes highlights its potential for elucidating the pathways through which this compound may disrupt embryonic development. ub.edu
Studies on fish models have also been employed to understand the histopathological effects of this compound. iipseries.org Exposure has been shown to cause significant damage to vital organs, including the liver and kidneys. iipseries.org These in vivo studies in non-mammalian organisms provide a more integrated understanding of this compound's toxicity, demonstrating how cellular-level damage translates to organ and systemic dysfunction. iipseries.org
Table 2: Developmental and Toxicological Endpoints in Non-Mammalian Models This table is interactive. You can sort and filter the data.
| Model Organism | Endpoint Studied | Key Findings | Mechanistic Implication | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | Mutagenesis | Induction of mutations affecting phenotype (e.g., body/eye color, wing shape) | Genotoxicity and heritable genetic damage | gvpress.com |
| Danio rerio (Zebrafish) | Developmental Toxicity | Malformations, delayed hatching, organ defects (observed with other dyes) | Disruption of embryonic and larval development pathways | ub.edu |
| Fish Models | Histopathology | Damage to liver and kidney tissues | Organ toxicity resulting from cellular damage | iipseries.org |
Emerging Research Frontiers and Future Directions for Metanil Yellow Studies
Nanomaterial-Based Technologies for Sensing and Remediation
The application of nanomaterials presents a significant frontier in both the detection (sensing) and removal (remediation) of Metanil Yellow from environmental matrices. Nanomaterials offer unique properties such as high surface area-to-volume ratios, enhanced catalytic activity, and tunable electronic properties, making them ideal for these applications.
For sensing , nanomaterial-modified electrodes, particularly those utilizing electrochemical techniques, have shown remarkable sensitivity. For instance, research has employed amine-functionalized multi-walled carbon nanotubes (NH2-fMWCNTs) on glassy carbon electrodes (GCE) to detect this compound at very low concentrations, with limits of detection (LOD) reported as low as 0.17 nM researchgate.net. Similarly, composites of calixarene (B151959) and gold nanoparticles (Au NPs) on GCE have demonstrated effective sensing capabilities, achieving LODs of 9.8 nM for this compound bohrium.comacs.org. These advancements enable the development of rapid, sensitive, and portable sensors for monitoring this compound in various samples.
In terms of remediation , various nanomaterials are being investigated as photocatalysts or adsorbents for this compound degradation. Iron oxide nanoparticles (IONPs), synthesized via green chemistry routes using plant extracts, have demonstrated efficient photocatalytic activity for this compound degradation, often following pseudo-first-order kinetics nih.govacs.orgnih.gov. Composites like Fe3O4/TiO2-Ag have also shown significant photocatalytic performance, achieving degradation yields of over 80% under UV and visible light irradiation, with the material exhibiting magnetic properties for easy separation and reuse scientific.net. Green-synthesized zinc oxide (ZnO) nanocrystals have similarly proven effective, with nearly 99% degradation of this compound observed under UV light within 100 minutes mdpi.com.
| Nanomaterial Type | Application | Key Metric/Finding | Reference |
| Iron Oxide Nanoparticles (IONPs) | Degradation | Efficient photocatalyst, pseudo-first-order kinetics | nih.govacs.orgnih.gov |
| Fe3O4/TiO2-Ag composite | Degradation | 82.18% degradation (5% Ag dopant) under UV, 72.53% under visible light | scientific.net |
| ZnO nanocrystals | Degradation | ~99% degradation in 100 min under UV light | mdpi.com |
| Calixarene & Au NPs on GCE | Sensing | LOD 9.8 nM for this compound | bohrium.comacs.org |
| NH2-fMWCNTs on GCE | Sensing | LOD 0.17 nM for this compound | researchgate.net |
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial Intelligence (AI) and Machine Learning (ML) are increasingly being integrated into this compound research, particularly for its detection and quantification, often in the context of food adulteration. These computational approaches, when combined with spectroscopic techniques, offer robust methods for identifying and measuring this compound contamination.
Studies have utilized Deep Neural Networks (DNNs) and Random Forests in conjunction with computer vision and spectroscopy (FT-IR, FT-Raman) to detect this compound adulteration in turmeric powder. DNNs are employed for the primary detection, while Random Forests are used to predict the possible amount of adulterant present researchgate.net. Furthermore, Near-Infrared (NIR) Spectroscopy , coupled with chemometrics techniques like Partial Least Squares Regression (PLSR) and Machine Learning algorithms such as one-dimensional convolutional neural networks, has proven effective for the quantitative detection of this compound in turmeric and chickpea flour. These methods achieve high correlation coefficients (R²) for quantifying this compound levels researchgate.netresearchgate.net.
Traditional spectroscopic methods like FT-IR and FT-Raman spectroscopy are also being refined with AI/ML. Research indicates that FT-Raman spectroscopy can detect this compound at concentrations as low as 1%, whereas FT-IR methods are typically sensitive down to 5% researchgate.netmdpi.com. The integration of AI allows for more sophisticated analysis of spectral data, improving the accuracy and sensitivity of these detection methods.
| AI/ML Technique | Spectroscopic Method | Application Area | Key Finding | Reference |
| Deep Neural Network (DNN) & Random Forests | Computer Vision/FT-IR/FT-Raman | Turmeric Adulteration | DNN for detection, RF for quantification | researchgate.net |
| NIR Spectroscopy & Chemometrics (PLSR) | Vis-NIR Hyperspectral Imaging | Turmeric/Chickpea Flour Adulteration | High R² for quantification of this compound | researchgate.netresearchgate.net |
| FT-IR & FT-Raman Spectroscopy | Spectral Analysis | Turmeric Adulteration | FT-Raman detects at 1%, FT-IR at 5% | researchgate.netmdpi.com |
Green Chemistry Principles in this compound Synthesis and Degradation
The application of green chemistry principles is crucial for developing sustainable methods for both the synthesis of materials used to treat this compound and the degradation of the dye itself. This area focuses on minimizing environmental impact and utilizing eco-friendly resources.
Green synthesis of nanomaterials for this compound degradation is a prominent research direction. Iron oxide nanoparticles (IONPs) have been successfully synthesized using fruit extracts of Hylocereus undatus and coconut husk extract, serving as efficient photocatalysts for this compound degradation nih.govacs.orgnih.govmdpi.com. This approach avoids the use of harsh chemicals and high temperatures typically associated with conventional synthesis methods.
Bioremediation using microbial cultures also aligns with green chemistry. Studies have explored the immobilization of mixed microbial cultures, such as FN3, using gellan gum matrices for this compound decolorization. Optimized conditions have yielded high decolorization rates (around 90%), with the immobilized beads showing reusability over multiple batches, demonstrating a sustainable approach to dye treatment mdpi.com.
Furthermore, the use of natural adsorbents derived from waste materials is gaining traction. Biosorption studies have investigated materials like hen egg membrane and activated carbon derived from oil palm fruit mesocarp fibre for this compound removal. Hen egg membrane demonstrated a high adsorption capacity of 129.88 mg/g amecj.com, while activated carbon from oil palm waste showed an optimum adsorption capacity of 15.982 mg/g bibliotekanauki.pl. These methods offer cost-effective and environmentally benign alternatives for dye removal.
| Method/Material | Source/Principle | Application (Degradation/Adsorption) | Performance/Finding | Reference |
| IONPs synthesized using Hylocereus undatus extract | Green Synthesis of Nanoparticles | Photocatalytic Degradation | Efficient degradation | nih.govacs.orgnih.gov |
| ZnO nanocrystals synthesized using coconut husk extract | Green Synthesis of Nanoparticles | Photocatalytic Degradation | ~99% degradation under UV light | mdpi.com |
| Immobilized mixed culture FN3 (gellan gum matrix) | Bioremediation | Dye Decolorization | ~90% decolorization, reusable | mdpi.com |
| Hen egg membrane | Biosorbent | Adsorption | High experimental equilibrium capacity (129.88 mg/g) | amecj.com |
| Activated carbon from oil palm fruit mesocarp fibre | Adsorbent | Adsorption | Optimum adsorption capacity of 15.982 mg/g | bibliotekanauki.pl |
Interdisciplinary Approaches Combining Analytical Chemistry, Environmental Science, and Mechanistic Biology
Addressing the complex challenges posed by this compound necessitates an interdisciplinary approach, integrating expertise from analytical chemistry, environmental science, and mechanistic biology. This synergy allows for a comprehensive understanding of the dye's fate, behavior, and impact.
Analytical chemistry provides the tools for precise detection and quantification. Advanced spectroscopic techniques (FT-IR, FT-Raman, Vis-NIR, Hyperspectral Imaging) coupled with AI/ML are crucial for identifying this compound, even at low concentrations and in complex matrices like food products researchgate.netresearchgate.netresearchgate.netmdpi.com. Electrochemical sensors based on nanomaterials also fall under this domain, offering rapid and sensitive detection methods researchgate.netbohrium.comacs.org.
Environmental science focuses on the fate and transport of this compound in the environment and develops strategies for its remediation. Research into photocatalytic degradation using novel nanomaterials nih.govacs.orgnih.govscientific.netmdpi.com and bioremediation using microbial consortia mdpi.com addresses the removal of this compound from wastewater. Adsorption studies using various natural and synthesized materials also contribute to environmental cleanup strategies amecj.combibliotekanauki.pl.
Mechanistic biology and computational chemistry delve into understanding the dye's degradation pathways and its interactions at a molecular level. Density Functional Theory (DFT) calculations are employed to study the thermodynamic properties and reactivity of this compound, providing insights into how it interacts with photocatalytic species during degradation nih.govacs.orgnih.gov. Understanding these mechanisms is vital for optimizing remediation processes and predicting environmental behavior.
| Research Focus | Disciplines Involved | Key Findings/Methodologies | Reference |
| Photocatalytic Degradation Kinetics & DFT Study | Chemistry, Materials Science, Computational Chemistry | Pseudo-first-order kinetics, DFT for reactivity parameters | nih.govacs.orgnih.gov |
| Spectroscopic Detection & AI for Adulteration | Analytical Chemistry, Computer Science | FT-IR/FT-Raman, DNN/ML for detection and quantification | researchgate.netresearchgate.netresearchgate.netmdpi.com |
| Electrochemical Sensing & Degradation | Electrochemistry, Nanotechnology, Analytical Chemistry | Nanomaterial-modified electrodes, LOD in nM range, catalytic degradation | researchgate.netbohrium.comacs.org |
| Bioremediation of Dyes | Environmental Science, Microbiology, Biotechnology | Immobilized microbial cultures for decolorization, optimized conditions, reusability | mdpi.com |
Research on Sustainable Alternatives and their Comparative Analysis
As this compound is often banned or restricted in food applications due to health concerns, research into sustainable and eco-friendly alternatives is crucial. This area focuses on identifying and evaluating natural colorants and processes that can replace synthetic dyes like this compound, particularly in food and textile industries.
Natural colorants derived from fruits, vegetables, and spices are gaining significant attention. Examples include paprika oleoresin for red hues, annatto for yellow/orange, and anthocyanins from berries for red, purple, and blue colors. These natural alternatives are biodegradable and generally considered less harmful to the environment and human health compared to synthetic dyes interesjournals.org.
Emerging technologies also include the production of pigments through microbial fermentation . Bacteria and fungi can be engineered to produce pigments, offering a range of colors with minimal environmental impact during production interesjournals.org. Furthermore, advanced extraction techniques, such as supercritical fluid extraction and enzyme-assisted extraction, are being developed to make the isolation of natural colorants more eco-friendly by reducing the reliance on harmful solvents interesjournals.org.
While direct comparative analyses specifically replacing this compound in all its industrial applications are still developing, the trend towards natural and bio-based colorants signifies a shift towards sustainability. The market potential for these eco-friendly alternatives is growing, driven by consumer demand for transparency and safer products.
| Alternative Colorant/Method | Source | Color Hue | Comparative Advantage | Potential Application | Reference |
| Paprika Oleoresin | Paprika | Red | Natural, biodegradable, less harmful | Food coloring | interesjournals.org |
| Annatto | Annatto seeds | Yellow/Orange | Natural, biodegradable, less harmful | Food coloring | interesjournals.org |
| Anthocyanins | Berries | Red, Purple, Blue | Natural, biodegradable, less harmful | Food coloring | interesjournals.org |
| Microbial Pigments | Bacteria/Fungi | Red, Orange, etc. | Eco-friendly production, minimal environmental impact | Food coloring | interesjournals.org |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting Metanil Yellow in complex matrices like food or biological samples?
- Methodology : Surface-enhanced Raman spectroscopy (SERS) is highly sensitive, with characteristic peaks at 983 cm⁻¹ for this compound, achieving a detection limit of 4.0 mg/kg . For colorimetric detection, adding hydrochloric acid induces a pink color change, though this lacks specificity for complex matrices . High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is preferred for confirmatory analysis due to its precision and ability to distinguish this compound from structurally similar dyes .
Q. How does pH influence the adsorption efficiency of this compound onto bio-based adsorbents?
- Experimental Design : Adsorption capacity is pH-dependent due to protonation/deprotonation of functional groups. For example, polyethylenimine (PEI)-modified shrimp shells achieve optimal adsorption at pH 5, where amine groups (-NH₃⁺) electrostatically bind the sulfonate group (-SO₃⁻) of this compound . Cross-linked chitosan beads show higher capacity (3.56 mmol g⁻¹) at pH 4, attributed to increased protonation of chitosan’s amino groups .
Q. What are the primary mechanisms underlying this compound-induced toxicity in mammalian systems?
- Key Findings : this compound generates reactive oxygen species (ROS), causing oxidative damage in the liver, kidneys, and brain. Oral exposure disrupts neurotransmitter levels (e.g., dopamine, serotonin) in the hypothalamus and striatum, leading to neurobehavioral deficits. Notably, neurotransmitter imbalances persist even after exposure cessation . Histopathological studies reveal Purkinje cell degeneration and hepatocyte necrosis .
Advanced Research Questions
Q. How can contradictions in adsorption capacity data for this compound across studies be resolved?
- Data Analysis : Discrepancies often arise from variations in adsorbent modification (e.g., PEI cross-linking vs. chitosan bead synthesis ), experimental conditions (pH, temperature), or dye concentration ranges. To reconcile data, standardize adsorption protocols (e.g., Langmuir isotherm at 25–30°C, pH 4–6) and validate adsorbent characterization (e.g., FTIR for functional groups, BET for surface area) .
Q. What methodological considerations are critical when modeling adsorption kinetics using pseudo-second-order kinetics?
- Kinetic Modeling : The pseudo-second-order model is preferred when chemisorption dominates, as seen in PEI-modified adsorbents (R² = 0.999 vs. 0.464 for pseudo-first-order ). Ensure equilibrium time (e.g., 90 minutes for shrimp shell-PEI ) is experimentally validated. Calculate theoretical adsorption capacity (Qe) from slope analysis and compare it with experimental Qe to confirm model applicability .
Q. How does electropolymerization of this compound on electrode surfaces influence its electrochemical degradation pathways?
- Advanced Methodology : Electropolymerization on platinum electrodes in aqueous media generates polymeric films that alter redox behavior. Use cyclic voltammetry (CV) to study polymerization kinetics and electrochemical impedance spectroscopy (EIS) to assess charge transfer resistance. Degradation products can be identified via HPLC-MS/MS, with TiO₂ photocatalysis under UV light being a complementary degradation method .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
